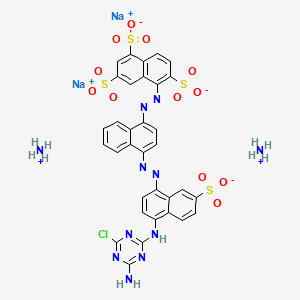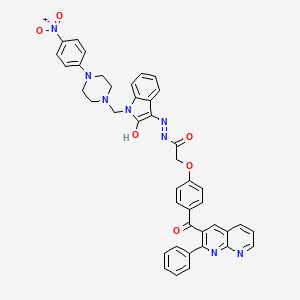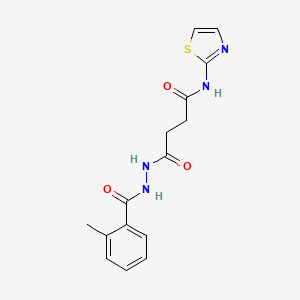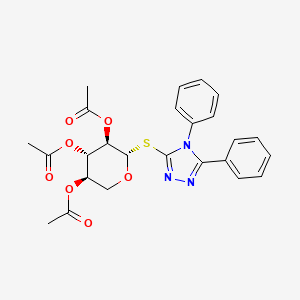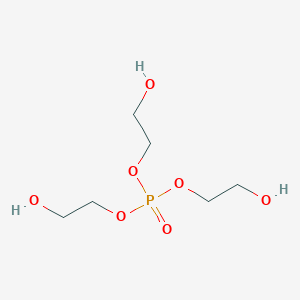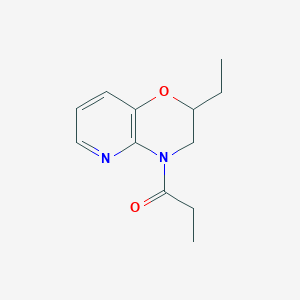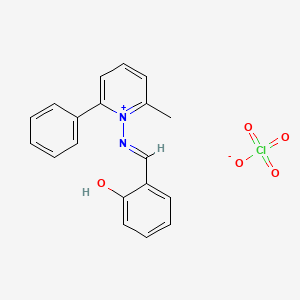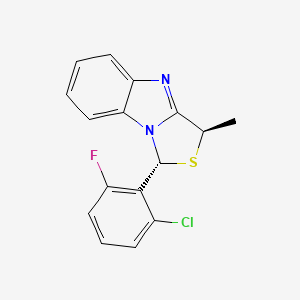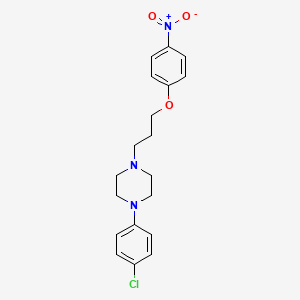
Benzamide, 2-(2-(bis(1-methylethyl)amino)ethoxy)-N-1H-indol-4-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-(2-(bis(1-methylethyl)amino)ethoxy)-N-1H-indol-4-yl- is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide group attached to an indole ring, with a bis(1-methylethyl)aminoethoxy substituent. Its molecular structure makes it a candidate for research in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzamide and 1H-indole-4-yl as the core components.
Reaction Steps: The bis(1-methylethyl)aminoethoxy group is introduced through a series of reactions involving intermediates such as alkyl halides and amines.
Conditions: The reactions are usually carried out under anhydrous conditions, with solvents like dichloromethane or toluene, and catalysts such as triethylamine.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches, with careful control of reaction parameters to ensure purity and yield.
Purification: Post-synthesis, the compound undergoes purification steps such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzamide group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and strong bases.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Amides, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target, leading to modulation of its activity.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to trigger or inhibit signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Benzamide derivatives: Other benzamide compounds with different substituents.
Indole derivatives: Compounds featuring indole rings with various functional groups.
Uniqueness:
The presence of the bis(1-methylethyl)aminoethoxy group distinguishes this compound from other benzamide and indole derivatives, potentially leading to unique biological and chemical properties.
This compound's versatility and potential applications make it a valuable subject for ongoing research and development. Its unique structure and reactivity profile offer opportunities for innovation in various scientific fields.
Eigenschaften
CAS-Nummer |
129323-03-1 |
|---|---|
Molekularformel |
C23H29N3O2 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
2-[2-[di(propan-2-yl)amino]ethoxy]-N-(1H-indol-4-yl)benzamide |
InChI |
InChI=1S/C23H29N3O2/c1-16(2)26(17(3)4)14-15-28-22-11-6-5-8-19(22)23(27)25-21-10-7-9-20-18(21)12-13-24-20/h5-13,16-17,24H,14-15H2,1-4H3,(H,25,27) |
InChI-Schlüssel |
JIUSYNHUVGDPOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


